Home > Products > Screening Compounds P17588 > N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide - 2548993-66-2

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Catalog Number: EVT-6571044
CAS Number: 2548993-66-2
Molecular Formula: C13H24N2O2S
Molecular Weight: 272.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to a class of small molecules that are being investigated for their ability to modulate biological pathways, specifically in the context of inflammatory and autoimmune diseases.

Source

The compound is referenced in various scientific literature and patents, notably in studies focused on Janus kinase inhibitors, which are crucial in the treatment of conditions related to immune system dysregulation . The structural design and synthesis of such compounds often involve detailed chemical methodologies, highlighting their importance in drug discovery.

Classification

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide can be classified as a sulfonamide derivative. Sulfonamides are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. This specific compound is being explored as a selective inhibitor for Janus kinase 1, which plays a significant role in the signaling pathways of various cytokines involved in immune responses .

Synthesis Analysis

Methods

The synthesis of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the cyclobutylmethyl group and the sulfonamide functionality.

Technical Details

  1. Piperidine Formation: The initial step may involve cyclization reactions using appropriate precursors that can form piperidine structures.
  2. Cyclobutylmethyl Group Introduction: This can be achieved through alkylation reactions where cyclobutylmethyl halides react with nucleophilic piperidine derivatives.
  3. Sulfonamide Formation: The final step usually involves reacting an amine (from the piperidine) with a sulfonyl chloride to yield the sulfonamide product.

These steps require careful control of reaction conditions such as temperature, solvent choice (often dimethylformamide or similar), and reaction time to optimize yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide features a piperidine ring substituted with a cyclobutylmethyl group and linked to a cyclopropanesulfonamide moiety.

Data

  • Molecular Formula: C₁₃H₁₈N₂O₂S
  • Molecular Weight: Approximately 270.35 g/mol
  • Structural Characteristics: The compound exhibits chirality due to the piperidine ring and may exist in multiple stereoisomeric forms.
Chemical Reactions Analysis

Reactions

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo several chemical reactions typical for sulfonamides:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, affecting its biological activity.
  3. Reactivity with Electrophiles: The compound can react with electrophiles due to its amine functionality.

Technical Details

The reactivity profile is influenced by the electronic properties of the substituents on the piperidine and cyclobutane rings, which can modulate its interaction with biological targets .

Mechanism of Action

Process

The mechanism of action for N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide primarily involves inhibition of Janus kinase 1. By binding to this kinase, the compound disrupts downstream signaling pathways that lead to inflammation and immune responses.

Data

Research indicates that selective inhibition of Janus kinase 1 can reduce cytokine signaling involved in autoimmune diseases, making this compound a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture.
  • pKa Values: Relevant pKa values would depend on the specific functional groups present; sulfonamides typically exhibit acidic properties.

Relevant data from studies indicate that modifications to its structure can significantly impact its solubility and bioavailability, crucial factors for therapeutic efficacy .

Applications

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is primarily being investigated for its potential applications in treating autoimmune diseases through its action as a selective Janus kinase 1 inhibitor. Its design reflects an effort to create targeted therapies that minimize side effects associated with broader-spectrum immunosuppressants.

Properties

CAS Number

2548993-66-2

Product Name

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

IUPAC Name

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Molecular Formula

C13H24N2O2S

Molecular Weight

272.41 g/mol

InChI

InChI=1S/C13H24N2O2S/c16-18(17,13-4-5-13)14-12-6-8-15(9-7-12)10-11-2-1-3-11/h11-14H,1-10H2

InChI Key

LRFZRPIQPBYXPN-UHFFFAOYSA-N

SMILES

C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Canonical SMILES

C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.